Home > Products > Screening Compounds P128049 > Deoxynojirimycin Tetrabenzyl Ether
Deoxynojirimycin Tetrabenzyl Ether - 69567-11-9

Deoxynojirimycin Tetrabenzyl Ether

Catalog Number: EVT-345086
CAS Number: 69567-11-9
Molecular Formula: C34H37NO4
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .


Molecular Structure Analysis

The molecular formula of Deoxynojirimycin Tetrabenzyl Ether is C34H37NO4 . It contains total 80 bond(s); 43 non-H bond(s), 24 multiple bond(s), 13 rotatable bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 4 ether(s) (aliphatic) .


Chemical Reactions Analysis

Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .


Physical And Chemical Properties Analysis

The molecular weight of Deoxynojirimycin Tetrabenzyl Ether is 523.7 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .

Deoxynojirimycin (DNJ)

Compound Description: Deoxynojirimycin (DNJ) is a naturally occurring iminosugar known for its potent α-glucosidase inhibitory activity. [, , ] This inhibition makes DNJ a promising therapeutic agent for managing type II diabetes by reducing blood glucose levels. [] It is found in various plants, including mulberry species. [, ]

N-(9-methoxynonyl)-1-deoxynojirimycin (UV-4)

Compound Description: UV-4 is a broad-spectrum antiviral drug candidate. It demonstrates activity against various viruses in vitro and in vivo. [] Preclinical studies suggest a favorable safety profile, supporting its advancement to clinical trials. []

N-pentyl-(1-hydroxycyclohexyl)-DNJ (OSL-95II)

Compound Description: OSL-95II is an iminocyclitol compound exhibiting a favorable safety profile with minimal cytotoxicity. [] It shows promising broad-spectrum antiviral activity against viruses that bud from the endoplasmic reticulum, including BVDV, West Nile virus, Dengue virus, and HBV. []

1-Deoxygalactostatin

Compound Description: 1-Deoxygalactostatin is a known glycosidase inhibitor. [] Its synthesis can be achieved through the reductive ring expansion of specific alkoxyamino alcohols, highlighting the versatility of carbohydrate-based starting materials for accessing diverse iminosugar derivatives. []

Source and Classification

Deoxynojirimycin tetrabenzyl ether is synthesized from deoxynojirimycin, which can be isolated from various plant sources, particularly species of the Morus genus (mulberries) and other plants in the family Moraceae. The compound falls under the classification of glycosidase inhibitors and is specifically noted for its potential applications in treating metabolic disorders such as diabetes and certain viral infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of deoxynojirimycin tetrabenzyl ether typically involves the selective protection of hydroxyl groups on deoxynojirimycin using benzyl bromide in the presence of a base such as potassium carbonate. The following steps outline a general synthetic route:

  1. Starting Material: Deoxynojirimycin is treated with benzyl bromide.
  2. Base Addition: A base (e.g., potassium carbonate) is added to facilitate nucleophilic substitution.
  3. Reaction Conditions: The reaction is performed under reflux conditions to ensure complete conversion.
  4. Purification: The product is purified using chromatographic techniques, often employing silica gel column chromatography to separate the desired tetrabenzyl ether from unreacted materials and by-products.

Technical details such as reaction times, temperatures, and solvent systems are critical for optimizing yield and purity, typically monitored by thin-layer chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of deoxynojirimycin tetrabenzyl ether can be represented as follows:

  • Molecular Formula: C27_{27}H35_{35}N1_{1}O5_{5}
  • Molecular Weight: Approximately 453.58 g/mol

The structure features a glucopyranoside backbone with four benzyl groups attached to the hydroxyl positions, enhancing its hydrophobic characteristics. This modification may influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Deoxynojirimycin tetrabenzyl ether participates in various chemical reactions typical for glycosidase inhibitors:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can revert to deoxynojirimycin.
  2. Nucleophilic Substitution: The benzyl groups can be replaced under certain conditions, allowing for further derivatization.
  3. Enzymatic Interactions: As an inhibitor, it competes with substrates for binding sites on α-glucosidases, affecting glucose metabolism.

The stability of the tetrabenzyl ether form under physiological conditions is crucial for its application as a therapeutic agent.

Mechanism of Action

Process and Data

Deoxynojirimycin tetrabenzyl ether acts primarily as a competitive inhibitor of α-glucosidases in the endoplasmic reticulum. By mimicking the structure of glucose, it binds to the active site of these enzymes, preventing them from hydrolyzing oligosaccharides into monosaccharides. This inhibition leads to reduced glucose absorption in the intestines and subsequently lowers postprandial blood glucose levels.

Studies have demonstrated that derivatives like deoxynojirimycin tetrabenzyl ether exhibit enhanced inhibitory activity compared to their parent compound due to increased lipophilicity and altered binding dynamics with target enzymes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water due to hydrophobic benzyl modifications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are essential for determining the compound's behavior in biological systems and its formulation into pharmaceutical preparations.

Applications

Scientific Uses

Deoxynojirimycin tetrabenzyl ether has several scientific applications:

  1. Diabetes Management: As an α-glucosidase inhibitor, it is investigated for managing postprandial hyperglycemia in diabetic patients.
  2. Antiviral Research: Its ability to inhibit glycosidases may extend to antiviral applications, particularly against viruses that rely on glycoprotein processing.
  3. Biochemical Studies: Used in research settings to study carbohydrate metabolism and enzyme kinetics related to glycosidases.
Chemical Synthesis and Structural Characterization

Synthetic Methodologies for Deoxynojirimycin Tetrabenzyl Ether

Regioselective Benzylation Strategies

Regioselective benzylation of the polyhydroxylated piperidine ring system in 1-deoxynojirimycin represents a fundamental challenge in iminosugar chemistry due to the near-equivalent reactivity of its hydroxyl groups. The most extensively documented approach involves the exhaustive benzylation of 1-deoxynojirimycin under strongly basic conditions using benzyl bromide as the alkylating agent. This nucleophilic substitution reaction typically employs sodium hydride as a base in anhydrous dimethylformamide, facilitating deprotonation of the hydroxyl groups and subsequent SN₂ reaction with benzyl bromide to afford tetrabenzyl ether in a single step [1]. Alternative metal hydride bases such as potassium hydride have demonstrated improved regioselectivity and reduced side product formation, particularly when conducted at controlled temperatures (0°C to 25°C) under inert atmosphere [1] [2].

A significant advancement in regiocontrol involves the temporary protection of the ring nitrogen as a carbamate prior to benzylation. This strategy capitalizes on the diminished electron-withdrawing effect of the carbamate group compared to the protonated amine, thereby reducing the acidity disparity between the C3, C4, and C6 hydroxyl groups. Subsequent benzylation under standard conditions followed by carbamate deprotection yields the target compound with enhanced regiochemical purity [1]. Kinetic studies reveal that the C6 primary hydroxyl group exhibits marginally higher reactivity, enabling sequential benzylation through controlled stoichiometric addition, though this approach necessitates precise reaction monitoring to prevent over-alkylation [1].

Table 1: Benzylation Strategies for Deoxynojirimycin Tetrabenzyl Ether Synthesis

MethodologyReagentsTemperatureYield RangeKey Advantages
Direct Exhaustive BenzylationBnBr, NaH, DMF0°C → 25°C60-75%Single-step operation
Carbamate-Mediated Benzylation(i) Fmoc-Cl, (ii) BnBr, NaH, (iii) Piperidine0°C → 25°C75-85%Enhanced regioselectivity
Reductive AlkylationBenzaldehyde, NaBH₃CN, MeOH25°C50-65%Avoids strong bases
Phase-Transfer CatalysisBnBr, NaOH, TBAB, CH₂Cl₂25°C40-55%Aqueous-organic conditions

Protection-Deprotection Sequences in Iminosugar Chemistry

The inherent polarity and zwitterionic character of 1-deoxynojirimycin necessitate sophisticated protection strategies for selective etherification. Beyond carbamate protection, orthogonal protection schemes employing silyl ethers (tert-butyldiphenylsilyl) for the primary C6 hydroxyl and ester groups (acetate) for secondary hydroxyls enable sequential benzylation. This approach requires meticulous deprotection sequences, such as fluoride-mediated desilylation followed by benzylation of the primary alcohol and subsequent ester hydrolysis with mild base (e.g., potassium carbonate in methanol) to liberate secondary hydroxyls for benzylation [1]. The judicious choice of protecting groups minimizes side reactions like N-alkylation or O→N migration, which commonly plague iminosugar chemistry due to the nucleophilicity of the ring nitrogen [1] [2].

A critical refinement involves the use of temporary N-alkylation during the protection sequence. Quaternization of the ring nitrogen with methyl iodide forms a transient ammonium salt that electronically deactivates the ring, permitting selective O-benzylation. Subsequent demethylation via classical methods (Ag₂O, H₂O) or modern techniques (NaSPh in DMF) restores the secondary amine functionality without cleaving the benzyl ethers. This electronic modulation strategy proves particularly valuable when synthesizing N-modified derivatives from the tetrabenzyl-protected intermediate, as it preserves the integrity of the benzyl ethers during functional group manipulations [1] [6].

Catalytic Approaches for Etherification

Transition metal catalysis offers promising avenues for enhancing efficiency in benzyl ether formation. Palladium-catalyzed allylic alkylation represents an unconventional yet effective pathway, wherein deoxynojirimycin reacts with allyl benzyl carbonate under Pd(0) catalysis (Pd(PPh₃)₄) to generate O-allyl intermediates. Subsequent isomerization to vinyl ethers followed by hydrogenation provides the benzyl ether directly. Though more circuitous than direct alkylation, this method provides superior chemoselectivity by leveraging the orthogonal reactivity of the allyl system [1].

Phase-transfer catalysis (PTC) utilizing tetrabutylammonium bromide (TBAB) or more lipophilic catalysts like Aliquat 336 enables benzylation in biphasic systems (aqueous NaOH/dichloromethane). This technique facilitates the generation of alkoxide anions at the interface while minimizing base-induced decomposition pathways. Microwave-assisted PTC significantly accelerates reaction kinetics, reducing benzylation times from hours to minutes while maintaining yields comparable to traditional methods. Recent investigations into Lewis acid catalysis, particularly tin-mediated regioselective stannylene acetal formation, show potential for stepwise benzylation but remain underexplored for deoxynojirimycin systems [1].

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Comprehensive NMR analysis provides definitive evidence for the structure and regiochemistry of deoxynojirimycin tetrabenzyl ether. ¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals between δ 3.0-4.0 ppm for the piperidine ring protons, with the C2-hydroxymethyl group appearing as a distinctive pair of doublets of doublets (δ ≈ 3.65 and 3.85 ppm, J = 5.5, 11.0 Hz). The benzylic methylene protons (O-CH₂-Ph) resonate as complex multiplets between δ 4.50-5.10 ppm, integrating to eight protons across four distinct benzyl groups. The aromatic protons manifest as overlapping multiplets at δ 7.25-7.40 ppm (20H) [1] [2] [6].

¹³C NMR spectroscopy (100 MHz, CDCl₃) reveals critical structural insights, with the piperidine ring carbons appearing between δ 60-85 ppm. The C6 carbon, bearing the primary benzyloxy group, exhibits a characteristic downfield shift to δ ≈ 72.5 ppm compared to secondary carbons (δ ≈ 75-80 ppm). Benzylic methylene carbons appear at δ ≈ 73-75 ppm, while aromatic carbons show signals at δ 127.5, 128.1, 128.5, and 137.5-138.0 ppm. Two-dimensional techniques (COSY, HSQC, HMBC) are indispensable for unambiguous assignment. Notably, HMBC correlations between the benzylic protons and the piperidine ring carbons confirm the regiochemistry of substitution, while NOESY experiments reveal spatial proximity between aromatic protons and specific ring protons, further validating the stereochemistry [1] [6].

Table 2: Characteristic ¹H NMR Chemical Shifts of Deoxynojirimycin Tetrabenzyl Ether (400 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-2≈ 3.10ddJ = 3.0, 9.5
H-3≈ 3.45tJ = 9.5
H-4≈ 3.70tJ = 9.5
H-5≈ 3.30m-
H-6a≈ 3.65ddJ = 5.5, 11.0
H-6b≈ 3.85ddJ = 2.0, 11.0
OCH₂Ph (4 × Bn)4.50 - 5.10m-
Aromatic H7.25 - 7.40m-

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides unequivocal confirmation of molecular composition. Electrospray ionization (ESI) in positive ion mode typically generates the [M + H]⁺ ion at m/z 524.2553 (calculated for C₃₄H₃₈NO₄⁺: 524.2798), with the exact mass serving as a critical purity indicator. The isotopic distribution pattern (C₃₄ vs. C₃₃) effectively distinguishes between tetrabenzyl and tribenzyl impurities. Tandem mass spectrometry (MS/MS) yields diagnostic fragment ions corresponding to sequential loss of benzyl radicals (m/z 433 [M - C₇H₇]⁺, m/z 342 [M - 2C₇H₇]⁺) and benzaldehyde (m/z 402 [M - C₇H₆O]⁺), providing structural confirmation of the benzyl ether linkages [2].

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis using α-cyano-4-hydroxycinnamic acid (CHCA) matrix offers complementary data, particularly for samples containing sodium or potassium adducts. The [M + Na]⁺ ion at m/z 546.2375 and [M + K]⁺ at m/z 562.2114 provide additional confirmation of molecular weight. Modern ultra-high-resolution instruments (FT-ICR, Orbitrap) achieve sub-ppm mass accuracy, enabling discrimination between isobaric species and detection of trace synthetic impurities such as partially benzylated intermediates or oxidation byproducts [2] [6].

X-ray Crystallographic Studies

Single-crystal X-ray diffraction represents the gold standard for unambiguous structural determination of deoxynojirimycin tetrabenzyl ether. Crystallization typically employs mixed solvent systems (dichloromethane/hexane or ethyl acetate/heptane), yielding orthorhombic crystals suitable for diffraction studies. Although crystallographic data specific to deoxynojirimycin tetrabenzyl ether remains limited in publicly available literature, analogous N-alkylated deoxynojirimycin derivatives consistently exhibit the piperidine ring in a ^4C1 chair conformation. The benzyloxy substituents adopt equatorial orientations to minimize steric interactions, with torsion angles around the C-O bonds confirming the expected tetrahedral geometry [1].

Comparative analysis of related structures, such as N-butyl-deoxynojirimycin, reveals crucial conformational insights. The ring nitrogen in these derivatives typically exists in a pyramidalized sp³-hybridized state, not significantly flattened by N-alkylation. Benzyl groups display characteristic propeller-like arrangements, with dihedral angles between phenyl rings typically ranging from 60° to 90°. Crystal packing often shows intermolecular C-H···π interactions between aromatic rings and aliphatic protons of adjacent molecules, stabilizing specific lattice arrangements. Powder X-ray diffraction patterns serve as fingerprints for polymorph identification and batch consistency during scale-up synthesis, though comprehensive public domain diffraction data specific to deoxynojirimycin tetrabenzyl ether remains an area requiring further research [1].

Properties

CAS Number

69567-11-9

Product Name

Deoxynojirimycin Tetrabenzyl Ether

IUPAC Name

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Molecular Formula

C34H37NO4

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1

InChI Key

HHIIDKLQTCPFQA-KMKAFXEASA-N

SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Synonyms

dNM Tetrabenzyl Ether

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.